N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with 1,4-dimethylpyrazole-3-amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, the hydrochloride salt form is often preferred for its stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3,5-Dimethyl-1H-pyrazole derivatives
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride stands out due to its unique substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This distinct structure may offer advantages in specific applications, such as enhanced binding affinity or selectivity for certain targets.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-10(6-13-16)5-12-11-9(2)7-15(3)14-11;/h6-8H,4-5H2,1-3H3,(H,12,14);1H |
InChI Key |
LKWOFMOIFAXJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C=C2C)C.Cl |
Origin of Product |
United States |
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